2-(Tert-butoxy)-1,2-diphenylethanone
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Overview
Description
2-(Tert-butoxy)-1,2-diphenylethanone is an organic compound that features a tert-butoxy group attached to a diphenylethanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-butoxy)-1,2-diphenylethanone can be achieved through the oxidation of aryl olefins using a copper (I) catalyst and tert-butyl hydroperoxide (TBHP). This method provides the desired product in good yields under mild conditions with high selectivity .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-(Tert-butoxy)-1,2-diphenylethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using tert-butyl hydroperoxide (TBHP) in the presence of a copper (I) catalyst.
Substitution: Potassium tert-butoxide (KOt-Bu) can be used as a strong, bulky base in substitution reactions.
Elimination: The compound can undergo elimination reactions to form less substituted alkenes, favoring the Hofmann product.
Common Reagents and Conditions
Oxidation: Copper (I) catalyst and tert-butyl hydroperoxide (TBHP).
Substitution: Potassium tert-butoxide (KOt-Bu).
Elimination: Potassium tert-butoxide (KOt-Bu).
Major Products Formed
Oxidation: Arylethanone derivatives.
Substitution: Various substituted products depending on the reactants used.
Elimination: Less substituted alkenes (Hofmann product).
Scientific Research Applications
2-(Tert-butoxy)-1,2-diphenylethanone has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(tert-butoxy)-1,2-diphenylethanone involves its reactivity as a tert-butoxy group donor. The compound can undergo elimination reactions via the E2 mechanism, where it acts as a strong base to remove protons and form alkenes . The tert-butoxy group can also participate in substitution reactions, where it acts as a nucleophile .
Comparison with Similar Compounds
Similar Compounds
tert-Butyloxycarbonyl-protected amino acids: These compounds also feature tert-butoxy groups and are used in organic synthesis.
tert-Butyl ethers of renewable diols: These compounds have vicinal tert-butoxy and hydroxy groups and are used as oxygenated additives for motor gasoline.
Uniqueness
2-(Tert-butoxy)-1,2-diphenylethanone is unique due to its specific structure, which combines a tert-butoxy group with a diphenylethanone backbone
Properties
CAS No. |
51891-91-9 |
---|---|
Molecular Formula |
C18H20O2 |
Molecular Weight |
268.3 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxy]-1,2-diphenylethanone |
InChI |
InChI=1S/C18H20O2/c1-18(2,3)20-17(15-12-8-5-9-13-15)16(19)14-10-6-4-7-11-14/h4-13,17H,1-3H3 |
InChI Key |
CQDMETPQGYKYJG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(C1=CC=CC=C1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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